molecular formula C23H25FN6O5S2 B609981 PF-06439015 mesylate CAS No. 1565822-20-9

PF-06439015 mesylate

Numéro de catalogue B609981
Numéro CAS: 1565822-20-9
Poids moléculaire: 548.6084
Clé InChI: CVPQOLHPYNCJHK-RSUIGRPMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

PF-06439015 is a potent and selective inihibitor that overcomes clinical ALK (receptor tyrosine kinase anaplastic lymphoma kinase) mutations resistant to Crizotinib.

Applications De Recherche Scientifique

1. Cancer Treatment Research

PF-06439015 mesylate has shown promising results in the treatment of various cancers. It is a novel third-generation ATP-competitive BCR-ABL tyrosine kinase inhibitor, effective in blocking native and mutated Bcr-Abl isoforms, including the resistant T315I mutation. This makes it a potential treatment for chronic myeloid leukemia (CML) patients who are resistant or intolerant to previous treatment with tyrosine kinase inhibitors (TKIs) (Turkina et al., 2017).

2. Neurological Research

Research involving PF-06439015 mesylate has also extended to neurological conditions. Imatinib mesylate, a related compound, has been studied for its effects in the treatment of glioblastoma multiforme, a type of brain cancer. It has been combined with hydroxyurea, showing some potential in increasing progression-free survival and reducing tumor size (Reardon et al., 2005).

3. Engineering and Material Science

In a different context, the abbreviation 'PF' has been used in engineering research, specifically in the study of Polypropylene Fiber (PF) lightweight RC beams. This research investigated the flexural behavior of these beams, providing insights relevant to civil engineering and construction materials (Mahmoud et al., 2022).

4. Pharmacology and Drug Development

Further studies have explored the pharmacokinetics and efficacy of PF-06439015 mesylate in phase 1 clinical trials, particularly in CML patients failing previous TKI therapy. These studies have been crucial in understanding the drug's safety profile and determining the maximum tolerated dose (Turkina et al., 2018).

5. Other Medical Applications

The compound has also been studied in the context of other medical conditions, such as gastrointestinal stromal tumors (GISTs) and their treatment with imatinib mesylate. Research has focused on the efficacy and safety of imatinib mesylate in various clinical scenarios, providing valuable information for the treatment of these tumors (Stroobants et al., 2003).

6. Bioresource Valorization

Electrotechnologies such as pulsed electric fields (PEF) have been applied for the valorization of bioresources. This involves using electricity for the production of chemicals and fuels, which can be an energy-efficient alternative for waste recovery and processing in the bioresource sector (Rocha et al., 2018).

7. Statistical Analysis in Neuroscience

In the field of neuroscience, PF-06439015 mesylate's research significance extends to the use of statistical measures like Procedural Fidelity (PF) in behavioral research. This involves the implementation of a research plan as intended, which is critical in ensuring the reliability and validity of neuroscience experiments (Ledford & Gast, 2014).

Propriétés

Numéro CAS

1565822-20-9

Nom du produit

PF-06439015 mesylate

Formule moléculaire

C23H25FN6O5S2

Poids moléculaire

548.6084

Nom IUPAC

(R)-2-(5-(6-amino-5-((R)-1-(5-fluoro-2-(2H-1,2,3-triazol-2-yl)phenyl)ethoxy)pyridin-3-yl)-4-methylthiazol-2-yl)propane-1,2-diol mesylate

InChI

InChI=1S/C22H23FN6O3S.CH4O3S/c1-12-19(33-21(28-12)22(3,31)11-30)14-8-18(20(24)25-10-14)32-13(2)16-9-15(23)4-5-17(16)29-26-6-7-27-29;1-5(2,3)4/h4-10,13,30-31H,11H2,1-3H3,(H2,24,25);1H3,(H,2,3,4)/t13-,22-;/m1./s1

Clé InChI

CVPQOLHPYNCJHK-RSUIGRPMSA-N

SMILES

O[C@H](CC1=NC(C)=C(C2=CC(O[C@@H](C3=CC(F)=CC=C3N4N=CC=N4)C)=C(N)N=C2)S1)COS(C)(=O)=O

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

PF-06439015;  PF 06439015;  PF06439015;  PF-06439015 mesylate; 

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PF-06439015 mesylate
Reactant of Route 2
Reactant of Route 2
PF-06439015 mesylate
Reactant of Route 3
Reactant of Route 3
PF-06439015 mesylate
Reactant of Route 4
PF-06439015 mesylate
Reactant of Route 5
PF-06439015 mesylate
Reactant of Route 6
Reactant of Route 6
PF-06439015 mesylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.